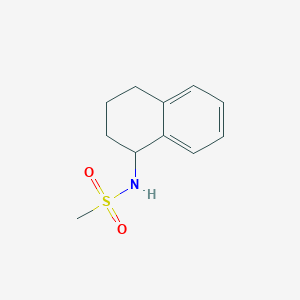![molecular formula C15H17N3O4S B6093274 2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6093274.png)
2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
The synthesis of 2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in aqueous ethanol at room temperature. The resulting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is then reacted with 2-methoxyaniline to form the final product .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The sulfanyl group can be substituted with other nucleophiles such as amines or hydrazines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines .
科学的研究の応用
2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: It serves as a probe to study the interactions of pyrimidine derivatives with biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. This can lead to the inhibition of cell proliferation, making it useful in anticancer therapies .
類似化合物との比較
Similar compounds include other pyrimidine derivatives such as:
2-thiouracil: Known for its use in the synthesis of various S-alkyl derivatives with anticonvulsant activity.
4-hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities, making them valuable in drug research and development.
Compared to these compounds, 2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is unique due to its specific structural features and the presence of both sulfanyl and methoxyphenyl groups, which contribute to its distinct biological activities and chemical reactivity .
特性
IUPAC Name |
2-(1-ethyl-4-hydroxy-6-oxopyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-18-14(21)8-12(19)17-15(18)23-9-13(20)16-10-6-4-5-7-11(10)22-2/h4-8,19H,3,9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSLKNMOPCDOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N=C1SCC(=O)NC2=CC=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666144 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-indole-3-carbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093191.png)
![4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID](/img/structure/B6093194.png)
![3-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one](/img/structure/B6093195.png)
![1-(3-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6093204.png)
![ethyl 4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6093207.png)


![4-methoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B6093228.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B6093239.png)
![1-[2-methoxy-4-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6093250.png)
![2-[(3'-hydroxybiphenyl-2-yl)oxy]propanamide](/img/structure/B6093254.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-6-phenyl-3-pyridazinamine](/img/structure/B6093264.png)
![2-[(6-methyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B6093271.png)
![methyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6093273.png)
